An In-depth Technical Guide to the Physicochemical Properties of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane
An In-depth Technical Guide to the Physicochemical Properties of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Emerging Importance
The bicyclo[2.2.2]octane framework and its heteroatomic analogs are of significant interest in medicinal chemistry and drug discovery. These rigid, three-dimensional structures serve as valuable bioisosteres for more common ring systems, such as the phenyl group, offering improved physicochemical properties like increased solubility and metabolic stability.[1][2] 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane, a derivative of this class, presents a unique combination of a sulfonamide and a bicyclic ether-amine. Understanding its fundamental physicochemical properties is paramount for its effective application in the design of novel therapeutic agents.
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane. We will delve into its structural features, spectroscopic signature, and key descriptors relevant to drug development, such as lipophilicity and aqueous solubility. Where experimental data is not publicly available, we will provide predicted values based on computational models and draw comparisons with structurally related compounds. Furthermore, this guide outlines standard experimental protocols for the determination of these critical parameters, offering a practical resource for researchers.
Molecular Structure and Core Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Here, we summarize the core properties of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane.
| Property | Value | Source |
| IUPAC Name | 5-tosyl-2-oxa-5-azabicyclo[2.2.2]octane | [3] |
| CAS Number | 1788044-07-4 | [3] |
| Molecular Formula | C₁₃H₁₇NO₃S | Calculated |
| Molecular Weight | 267.35 g/mol | [3] |
| SMILES | CC1=CC=C(S(=O)(=O)N2CC3CCC2CO3)C=C1 | [3] |
| Purity | 95% (as commercially available) | [3] |
Predicted Physicochemical Properties
| Property | Predicted/Comparative Value | Method/Source |
| Melting Point (°C) | Not available. Structurally related bicyclo[2.2.2]octane derivatives exhibit a wide range of melting points. For example, 1-azabicyclo[2.2.2]octane has a melting point of 158 °C.[4] The presence of the bulky tosyl group and the overall crystalline structure will significantly influence this value. | Comparative |
| Boiling Point (°C) | Not available. Due to its high molecular weight and polarity, it is expected to have a high boiling point and may decompose before boiling under atmospheric pressure. | Theoretical |
| logP (Octanol/Water Partition Coefficient) | 1.196 (Predicted for a similar bicyclic structure) | Crippen Method[5] |
| Aqueous Solubility (logS) | -1.36 (Predicted for a similar bicyclic structure) | Crippen Method[5] |
| pKa (Basic) | Not available. The nitrogen atom is part of a sulfonamide, which significantly reduces its basicity compared to a free amine. The pKa of the parent 2-oxa-5-azabicyclo[2.2.2]octane is not reported, but the conjugate acid of the structurally similar 1,4-diazabicyclo[2.2.2]octane (DABCO) has a pKa of 3.0, indicating weak basicity.[6] | Comparative |
| Topological Polar Surface Area (TPSA) | 54.6 Ų | Computational Prediction |
Spectroscopic Characterization: A Glimpse into the Molecular Architecture
While specific spectra for 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane are not publicly available, we can predict the key features based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation.[7][8]
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic system. Key signals would include:
-
Aromatic protons of the tosyl group in the range of 7-8 ppm.
-
A singlet for the methyl group of the tosyl substituent around 2.4 ppm.
-
A series of multiplets for the protons on the bicyclic core, likely in the range of 2.5-4.5 ppm. The diastereotopic nature of the methylene protons would lead to complex splitting patterns.
-
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for:
-
The aromatic carbons of the tosyl group between 120-150 ppm.
-
The methyl carbon of the tosyl group around 21 ppm.
-
The aliphatic carbons of the bicyclic scaffold in the range of 40-80 ppm. The carbons adjacent to the oxygen and nitrogen atoms would be shifted downfield.
-
Infrared (IR) Spectroscopy
IR spectroscopy would reveal the presence of key functional groups:
-
Sulfonamide Group: Strong characteristic absorptions for the S=O stretching vibrations would be observed around 1350 cm⁻¹ and 1160 cm⁻¹.
-
C-O-C Ether Linkage: A strong C-O stretching band would be expected in the region of 1100-1200 cm⁻¹.
-
Aromatic C-H and C=C: Absorptions corresponding to the aromatic ring of the tosyl group would be present.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₃H₁₇NO₃S. Fragmentation patterns would likely involve the loss of the tosyl group or cleavage of the bicyclic ring system.
Experimental Protocols for Physicochemical Property Determination
For researchers aiming to experimentally determine the properties of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane or its analogs, the following established protocols are recommended.
Melting Point Determination
The melting point is a crucial indicator of purity.[9][10]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[11]
-
Capillary tubes (sealed at one end)[12]
-
Mortar and pestle
Procedure:
-
Ensure the sample is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.[12]
-
Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.[11][12]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to about 20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure accurate determination.[9][11]
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.[11] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.
Caption: Workflow for Melting Point Determination.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[13][14]
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (or buffer, e.g., pH 7.4 phosphate buffer, pre-saturated with n-octanol)[15]
-
Separatory funnel or vials
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)[15][16]
Procedure:
-
Prepare solutions of the compound in both the aqueous and n-octanol phases.
-
Combine equal volumes of the two phases in a separatory funnel or vial.
-
Shake the mixture vigorously for a set period to allow for partitioning.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[13]
-
The logP is the base-10 logarithm of P.[13]
Caption: General Workflow for NMR Sample Preparation.
Conclusion and Future Directions
5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane represents a promising scaffold for the development of novel chemical entities. While a complete experimental dataset of its physicochemical properties is not yet in the public domain, this guide provides a solid foundation based on its structural characteristics, predicted properties, and comparisons with related molecules. The outlined experimental protocols offer a clear path for researchers to further characterize this compound and its derivatives.
Future work should focus on the experimental determination of the properties discussed herein to validate and refine the computational predictions. Such data will be invaluable for building robust structure-activity and structure-property relationships, ultimately accelerating the drug discovery process for this exciting class of molecules.
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